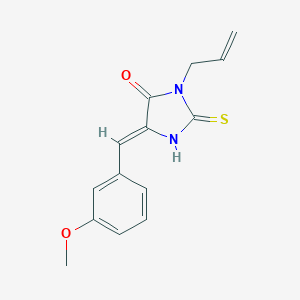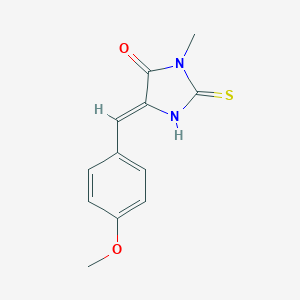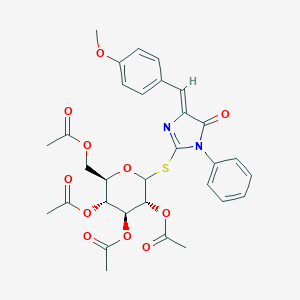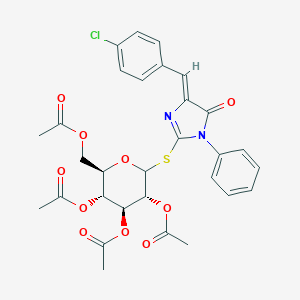![molecular formula C29H29N3OS2 B303495 6-tert-pentyl-2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B303495.png)
6-tert-pentyl-2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-tert-pentyl-2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine is a compound that has been synthesized for research purposes. It is a member of the phenothiazine family of compounds and has been found to have potential applications in the field of neuroscience.
Mécanisme D'action
The exact mechanism of action of 6-tert-pentyl-2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine is not fully understood. However, it has been found to have an effect on the activity of certain neurotransmitter systems. It has been shown to act as a dopamine receptor antagonist, a serotonin receptor antagonist, and a norepinephrine reuptake inhibitor.
Biochemical and Physiological Effects
6-tert-pentyl-2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine has been found to have several biochemical and physiological effects. It has been shown to decrease the activity of dopamine neurons in the brain, which may be responsible for its antipsychotic effects. It has also been found to increase the levels of serotonin and norepinephrine in certain areas of the brain, which may be responsible for its antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-tert-pentyl-2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine in lab experiments is that it has been well-studied and its effects are relatively well-understood. However, one limitation is that it is a relatively complex compound to synthesize, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for research on 6-tert-pentyl-2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine. One direction is to further investigate its potential use in the treatment of psychiatric disorders such as schizophrenia and depression. Another direction is to investigate its effects on other neurotransmitter systems and its potential use in the treatment of other neurological disorders. Additionally, research could be done to develop more efficient and cost-effective methods for synthesizing this compound.
Conclusion
6-tert-pentyl-2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine is a complex compound that has potential applications in the field of neuroscience. Its effects on dopamine, serotonin, and norepinephrine neurotransmitter systems make it a promising candidate for the treatment of psychiatric disorders such as schizophrenia and depression. Further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of 6-tert-pentyl-2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine involves several steps. The starting material is 2-aminothiophene, which is reacted with 2-chloro-4,5,6,7-tetrahydrothieno[2,3-c]pyridine to form the intermediate product. The intermediate product is then reacted with 10-chlorophenothiazine to form the final product.
Applications De Recherche Scientifique
6-tert-pentyl-2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine has been found to have potential applications in the field of neuroscience. It has been shown to have an effect on certain neurotransmitter systems, including dopamine, serotonin, and norepinephrine. This compound has been studied for its potential use in the treatment of psychiatric disorders such as schizophrenia and depression.
Propriétés
Nom du produit |
6-tert-pentyl-2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine |
|---|---|
Formule moléculaire |
C29H29N3OS2 |
Poids moléculaire |
499.7 g/mol |
Nom IUPAC |
[3-amino-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]-phenothiazin-10-ylmethanone |
InChI |
InChI=1S/C29H29N3OS2/c1-4-29(2,3)18-13-14-20-17(15-18)16-19-25(30)26(35-27(19)31-20)28(33)32-21-9-5-7-11-23(21)34-24-12-8-6-10-22(24)32/h5-12,16,18H,4,13-15,30H2,1-3H3 |
Clé InChI |
DOTDGMGLJRCPQR-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C1CCC2=C(C1)C=C3C(=C(SC3=N2)C(=O)N4C5=CC=CC=C5SC6=CC=CC=C64)N |
SMILES canonique |
CCC(C)(C)C1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)N4C5=CC=CC=C5SC6=CC=CC=C64)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 6-chloro-3-cyano-4-(4-methoxyphenyl)-4H-benzo[h]chromen-2-yliminoformate](/img/structure/B303416.png)
![1-Methyl-5-{[5-({3-methyl-1-[3-(4-morpholinyl)propyl]-5-oxo-2-thioxo-4-imidazolidinylidene}methyl)-2-thienyl]methylene}-3-[3-(4-morpholinyl)propyl]-2-thioxo-4-imidazolidinone](/img/structure/B303417.png)
![5-{3-[(1,3-Dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B303419.png)
![1-Methyl-5-[4-({3-methyl-1-[3-(4-morpholinyl)propyl]-5-oxo-2-thioxo-4-imidazolidinylidene}methyl)benzylidene]-3-[3-(4-morpholinyl)propyl]-2-thioxo-4-imidazolidinone](/img/structure/B303420.png)
![7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione](/img/structure/B303421.png)
![ethyl {[4-(3,4-dimethoxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetate](/img/structure/B303422.png)







